molecular formula C18H17ClN4 B2420340 6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline CAS No. 313398-51-5

6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline

Cat. No.: B2420340
CAS No.: 313398-51-5
M. Wt: 324.8 g/mol
InChI Key: UQUXFXRMNTUFQA-UHFFFAOYSA-N
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Description

6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline is a useful research compound. Its molecular formula is C18H17ClN4 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds related to 6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline have been synthesized and tested for antimicrobial activities. Patel and Patel (2010) conducted a study on the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, derived from a related quinolone compound, showing effectiveness against various bacterial and fungal strains (Patel & Patel, 2010).

Corrosion Inhibition

El Faydy et al. (2020) explored the use of 8-Hydroxyquinoline-based piperazine, which is structurally related to this compound, as a corrosion inhibiting additive. This study highlights the potential of such compounds in improving anti-corrosion properties of steel in certain environments (El Faydy et al., 2020).

Luminescent Properties

The luminescent properties of piperazine substituted naphthalimide model compounds were investigated by Gan et al. (2003). This research, focused on compounds structurally similar to this compound, reveals potential applications in the field of fluorescence and photo-induced electron transfer studies (Gan et al., 2003).

Antidepressant Drug Design

A study by Alhaider, Abdelkader, and Lien (1985) on the design and synthesis of 4-phenylquinoline derivatives, which share structural similarities with this compound, suggests potential antidepressant activities. These compounds demonstrated antagonism to reserpine-induced hypothermia in mice, indicative of potential antidepressant properties (Alhaider et al., 1985).

Crystal Structure Analysis

Ullah and Stoeckli-Evans (2021) focused on the crystal structure analysis of compounds structurally related to this compound. Such analyses contribute to the understanding of molecular interactions and potential applications in drug design (Ullah & Stoeckli-Evans, 2021).

Properties

IUPAC Name

6-chloro-4-phenyl-2-piperazin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4/c19-14-6-7-16-15(12-14)17(13-4-2-1-3-5-13)22-18(21-16)23-10-8-20-9-11-23/h1-7,12,20H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUXFXRMNTUFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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